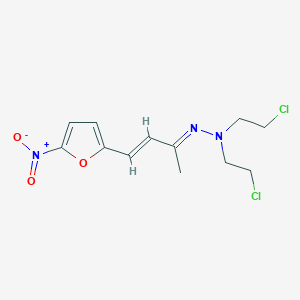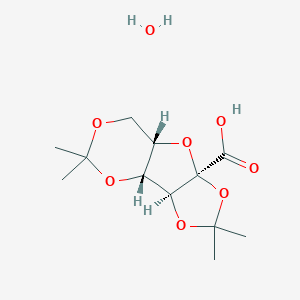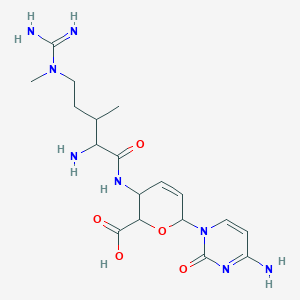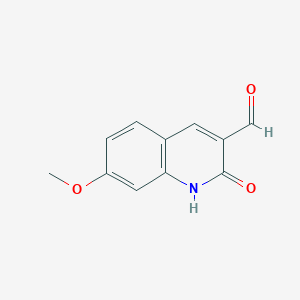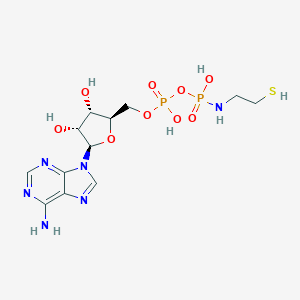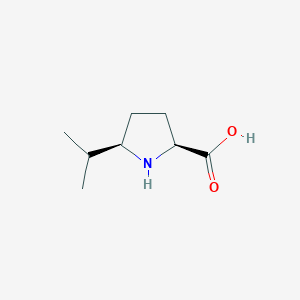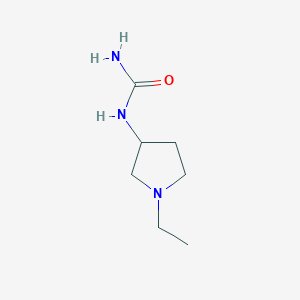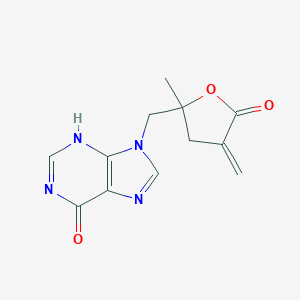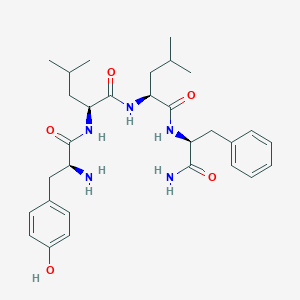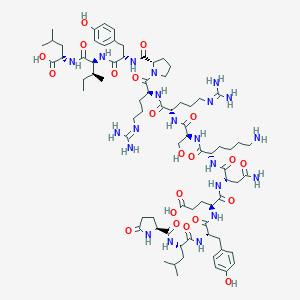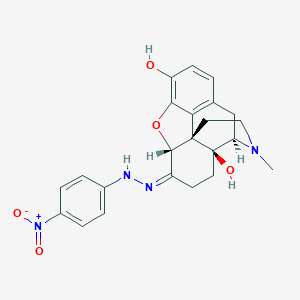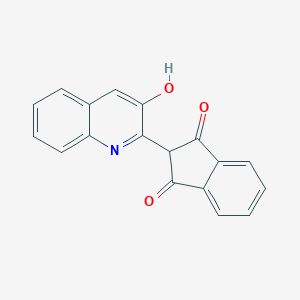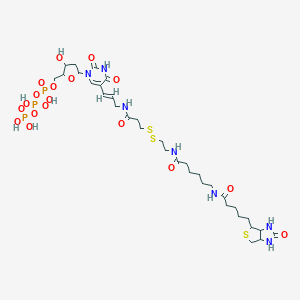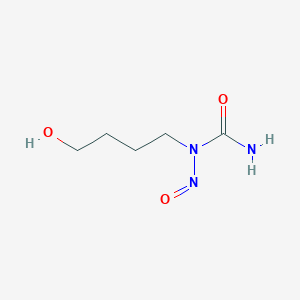
N-(4-Hydroxybutyl)-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxybutyl)-N-nitrosourea (HBNU) is a synthetic compound that belongs to the class of nitrosoureas. It is widely used in scientific research for its ability to induce DNA damage and cell death in cancer cells. HBNU is a potent alkylating agent that is commonly employed in preclinical studies to investigate the mechanism of action of anticancer drugs.
Mécanisme D'action
N-(4-Hydroxybutyl)-N-nitrosourea is a potent alkylating agent that induces DNA damage by forming covalent bonds with DNA molecules. The formation of these bonds results in the cross-linking of DNA strands, which leads to the inhibition of DNA replication and transcription. This ultimately leads to cell death in cancer cells. N-(4-Hydroxybutyl)-N-nitrosourea also induces cell death by activating the apoptotic pathway and inhibiting the anti-apoptotic pathway.
Effets Biochimiques Et Physiologiques
N-(4-Hydroxybutyl)-N-nitrosourea has been shown to induce DNA damage and cell death in a variety of cancer cell lines. It has also been shown to inhibit tumor growth in animal models. N-(4-Hydroxybutyl)-N-nitrosourea has been shown to have a high affinity for DNA molecules, which makes it a potent DNA-damaging agent. N-(4-Hydroxybutyl)-N-nitrosourea has also been shown to induce oxidative stress in cancer cells, which contributes to its cytotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Hydroxybutyl)-N-nitrosourea is a potent and versatile compound that is widely used in scientific research. It is a well-established DNA-damaging agent that is commonly employed in preclinical studies to investigate the mechanism of action of anticancer drugs. However, N-(4-Hydroxybutyl)-N-nitrosourea has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. It also has a short half-life, which limits its use in in vivo studies.
Orientations Futures
N-(4-Hydroxybutyl)-N-nitrosourea has significant potential for future research. One area of research is the development of new N-(4-Hydroxybutyl)-N-nitrosourea analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the use of N-(4-Hydroxybutyl)-N-nitrosourea in combination with other anticancer drugs to enhance their efficacy. N-(4-Hydroxybutyl)-N-nitrosourea may also have potential as a therapeutic agent for the treatment of cancer. Further research is needed to evaluate the safety and efficacy of N-(4-Hydroxybutyl)-N-nitrosourea in clinical trials.
Conclusion:
N-(4-Hydroxybutyl)-N-nitrosourea is a synthetic compound that is widely used in scientific research to investigate the mechanism of action of anticancer drugs. N-(4-Hydroxybutyl)-N-nitrosourea is a potent alkylating agent that induces DNA damage and cell death in cancer cells. It has significant potential for future research, including the development of new analogs and the use of N-(4-Hydroxybutyl)-N-nitrosourea in combination with other anticancer drugs. N-(4-Hydroxybutyl)-N-nitrosourea is a valuable tool for preclinical studies and may have potential as a therapeutic agent for the treatment of cancer.
Méthodes De Synthèse
N-(4-Hydroxybutyl)-N-nitrosourea is synthesized by reacting 4-hydroxybutylamine with nitrosourea. The reaction takes place in the presence of a strong acid catalyst and yields N-(4-Hydroxybutyl)-N-nitrosourea as a white crystalline solid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(4-Hydroxybutyl)-N-nitrosourea is widely used in scientific research to investigate the mechanism of action of anticancer drugs. It is also used to induce DNA damage and cell death in cancer cells. N-(4-Hydroxybutyl)-N-nitrosourea is commonly employed in preclinical studies to evaluate the efficacy of new anticancer drugs. It is also used in animal models to study the pharmacokinetics and pharmacodynamics of anticancer drugs.
Propriétés
Numéro CAS |
108278-69-9 |
|---|---|
Nom du produit |
N-(4-Hydroxybutyl)-N-nitrosourea |
Formule moléculaire |
C5H11N3O3 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-(4-hydroxybutyl)-1-nitrosourea |
InChI |
InChI=1S/C5H11N3O3/c6-5(10)8(7-11)3-1-2-4-9/h9H,1-4H2,(H2,6,10) |
Clé InChI |
QCWHWSHWDMNXAP-UHFFFAOYSA-N |
SMILES |
C(CCO)CN(C(=O)N)N=O |
SMILES canonique |
C(CCO)CN(C(=O)N)N=O |
Autres numéros CAS |
108278-69-9 |
Synonymes |
N-(4-Hydroxybutyl)-N-nitrosourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
